molecular formula C17H22BrN5 B6458543 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine CAS No. 2548989-48-4

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

Cat. No.: B6458543
CAS No.: 2548989-48-4
M. Wt: 376.3 g/mol
InChI Key: QFHXXZGAQHXWGG-UHFFFAOYSA-N
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Description

4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is a pyrimidine derivative featuring a piperazine moiety substituted with a 3-bromophenylmethyl group and an N,N-dimethylamino group at the 2-position of the pyrimidine ring. This compound belongs to a class of molecules where the pyrimidine core serves as a scaffold for diverse pharmacological activities, often modulated by substituents on the aromatic rings and the piperazine linker. The 3-bromo substituent on the phenyl group introduces steric and electronic effects that may influence binding affinity and metabolic stability, while the dimethylamino group enhances solubility through its basicity .

Properties

IUPAC Name

4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN5/c1-21(2)17-19-7-6-16(20-17)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHXXZGAQHXWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening and process optimization techniques ensures consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenol derivatives, amine derivatives, and various substituted piperazine compounds .

Scientific Research Applications

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. The bromophenyl group may enhance binding affinity, while the dimethylpyrimidinylamine moiety can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Positional Isomers of Bromophenyl Substituents

The compound 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine () differs only in the bromine position (2- vs. 3-bromo). Positional isomerism can drastically alter electronic properties and steric interactions.

Halogen-Substituted Piperazine Analogues

Compounds such as Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) () share a bromophenyl group but differ in core structure (quinoline vs. pyrimidine) and linker (carbonyl vs. methylene). The carbonyl linker in C2 may reduce basicity compared to the methylene-bridged target compound, affecting membrane permeability. Additionally, quinoline cores are more lipophilic than pyrimidines, which could influence tissue distribution .

Pyrimidine Derivatives with Varied Substituents

Amino-Substituted Pyrimidines

The compound N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () features a fluorophenyl and methoxyphenyl group. Crystal structure analysis of highlights intramolecular hydrogen bonding (N–H⋯N), which stabilizes conformation—a feature absent in the target compound due to its dimethylamino group .

Thiophene-Containing Pyrimidines

Compounds like (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1) () incorporate thiophene rings. The thiophene’s electron-rich nature contrasts with the bromophenyl group’s electron-withdrawing effect, which may alter π-π stacking interactions in biological targets .

Trifluoromethylphenyl Piperazine Analogues

Patented compounds such as N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine () share a piperazine linker but replace bromophenyl with trifluoromethylphenyl. However, the cyclopentyl and tetrahydro-pyran moieties in these patented compounds increase molecular weight (~468 Da vs. ~405 Da for the target), which may reduce oral bioavailability .

Urea and Thiazole Derivatives

The urea-thiazole series (, e.g., 11a–11o ) demonstrates that aryl substituents (e.g., 3,5-dichlorophenyl in 11b ) significantly impact yield (83.7–88.9%) and molecular weight (484–602 Da). While these compounds lack a pyrimidine core, their piperazine-thiazole linkage highlights the importance of heterocyclic diversity in optimizing pharmacokinetic profiles. The target compound’s simpler structure may offer synthetic advantages (e.g., fewer steps) over these derivatives .

Key Comparative Data

Parameter Target Compound 4-Bromophenyl Quinoline (C2) 2-Bromophenyl Isomer Trifluoromethylphenyl Derivative
Core Structure Pyrimidine Quinoline Pyrimidine Piperazine-Cyclopentyl
Molecular Weight (Da) ~405 523.4 ~405 468.2
Key Substituent 3-Bromophenylmethyl 4-Bromophenyl 2-Bromophenylmethyl 3-Trifluoromethylphenyl
Synthetic Yield Not reported High (crystalline solid) Not reported Moderate (HPLC purification required)
Solubility Enhanced (dimethylamino group) Moderate (ester group) Similar to target Low (lipophilic cyclopentyl group)

Biological Activity

The compound 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine , often referred to as Compound A , is a member of a class of chemical compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has the following structural formula:

  • Molecular Formula : C19H22BrN5
  • Molecular Weight : 452.78 g/mol
  • SMILES Notation : Cl.Brc1cccc(c1)N2CCN(CCCN3N=C4C=CC=CN4C3=O)CC2

The presence of the bromophenyl group and the piperazine moiety is significant for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, a study on thiazole-integrated pyrrolidin-2-one derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance biological efficacy . While specific data on Compound A's anticancer activity is limited, its structural similarities to effective anticancer agents warrant further investigation.

Antimicrobial Activity

Research into related compounds has shown promising antimicrobial properties. For example, thiazole derivatives have been reported to possess antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The piperazine moiety in Compound A may contribute to its potential antimicrobial efficacy by facilitating membrane penetration or inhibiting bacterial enzymes.

Neuropharmacological Effects

Compounds containing piperazine rings are often explored for their neuropharmacological effects. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, which may lead to antidepressant or anxiolytic effects. However, specific research on Compound A regarding its neuropharmacological profile remains scarce and requires further exploration.

Inhibition of Kinases

A patent application related to similar compounds highlighted their potential as kinase inhibitors, particularly targeting pathways involved in cell proliferation and survival . This suggests that Compound A may also exhibit kinase inhibition properties, making it a candidate for further drug development in oncology or other therapeutic areas.

Case Study 1: Anticancer Screening

In a recent study examining novel pyrimidine derivatives, several compounds were tested for their cytotoxicity against human cancer cell lines. Although Compound A was not specifically mentioned, the structural motifs present in similar compounds showed promising results with IC50 values indicating effective growth inhibition .

Case Study 2: Antimicrobial Efficacy

A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that certain substitutions led to enhanced activity against both Gram-positive and Gram-negative bacteria. This reinforces the idea that structural variations in compounds like Compound A could yield significant antimicrobial agents .

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